BAY-3153

Descripción

Propiedades

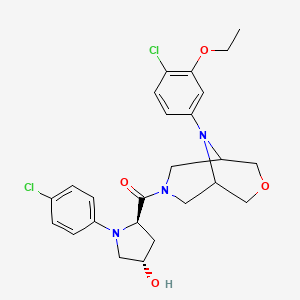

Fórmula molecular |

C25H29Cl2N3O4 |

|---|---|

Peso molecular |

506.4 g/mol |

Nombre IUPAC |

[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C25H29Cl2N3O4/c1-2-34-24-9-18(7-8-22(24)27)30-19-11-28(12-20(30)15-33-14-19)25(32)23-10-21(31)13-29(23)17-5-3-16(26)4-6-17/h3-9,19-21,23,31H,2,10-15H2,1H3/t19?,20?,21-,23+/m0/s1 |

Clave InChI |

LZSPYTNDRPEZBK-OXYJHPMESA-N |

SMILES isomérico |

CCOC1=C(C=CC(=C1)N2C3CN(CC2COC3)C(=O)[C@H]4C[C@@H](CN4C5=CC=C(C=C5)Cl)O)Cl |

SMILES canónico |

CCOC1=C(C=CC(=C1)N2C3CN(CC2COC3)C(=O)C4CC(CN4C5=CC=C(C=C5)Cl)O)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Part 1: BAY-3153 - A Selective CCR1 Antagonist

References

- 1. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Satellos Bioscience Inc. - SATELLOS Discloses Drug Target and Provides Development Update on Duchenne Muscular Dystrophy Program [ir.satellos.com]

- 4. Zacks Small Cap Research - MSCLF: SAT-3153 Granted Orphan Drug Designation and Rare Pediatric Disease Designation… [scr.zacks.com]

- 5. s203.q4cdn.com [s203.q4cdn.com]

- 6. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s203.q4cdn.com [s203.q4cdn.com]

- 8. Satellos' studies in mouse model of Duchenne muscular dystrophy support development of SAT-3153 | BioWorld [bioworld.com]

BAY-3153: A Potent and Selective CCR1 Chemical Probe for In-Depth Biological Investigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-3153 is a highly potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1), a key mediator of inflammatory cell migration. This document provides a comprehensive technical overview of this compound, establishing it as a valuable chemical probe for studying CCR1 biology in both in vitro and in vivo settings. Included are its chemical properties, in vitro and in vivo pharmacological data, and detailed experimental protocols. Accompanying this guide is its structurally similar but significantly less active negative control, BAY-173, which is essential for rigorous experimental design and validation of on-target effects. This whitepaper aims to equip researchers with the necessary information to effectively utilize this compound in their investigations into CCR1-mediated physiological and pathological processes.

Introduction to this compound and its Target, CCR1

C-C motif chemokine receptor 1 (CCR1), also known as CD191, is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[1][2] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, T-cells, and dendritic cells.[2][3] The activation of CCR1 by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that leads to leukocyte adhesion, migration to sites of inflammation, and subsequent activation.[1] Given its central role in inflammatory cell trafficking, CCR1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.

This compound is a small molecule antagonist designed to selectively inhibit CCR1 signaling.[1] Its high potency and selectivity, coupled with the availability of a matched negative control, BAY-173, make it an ideal chemical probe for elucidating the specific functions of CCR1 in complex biological systems.

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound and its negative control, BAY-173, is provided in the table below.

| Property | This compound (Chemical Probe) | BAY-173 (Negative Control) |

| Molecular Weight | 505.2 g/mol [3] | 475.1 g/mol [3] |

| SMILES | CCOc1cc(ccc1[Cl])N1C2CN(CC1COC2)C([C@H]1C--INVALID-LINK--O)=O[3] | C1--INVALID-LINK--O[3] |

| InChIKey | LZSPYTNDRPEZBK-OXYJHPMESA-N[3] | DONGAXKBPGSGCS-ZSTXGWIISA-N[3] |

| Storage | Store as a dry powder or in DMSO (10 mM) at -20°C.[3] | Store as a dry powder or in DMSO (10 mM) at -20°C.[3] |

| Solubility | Soluble in DMSO up to 10 mM.[3] Noted to have low aqueous solubility.[3] | Soluble in DMSO up to 10 mM.[3] |

| Permeability | High permeability.[3] | Not explicitly stated, but structurally similar to this compound. |

In Vitro Pharmacology

Potency at CCR1

This compound demonstrates potent antagonism of CCR1 across multiple species, as determined by a biochemical Ca2+-flux assay.[1][3] In contrast, BAY-173 exhibits significantly reduced potency, making it an excellent negative control.

| Species | This compound IC50 (nM) | BAY-173 IC50 (nM) |

| Human | 3[1] | 1200[3] |

| Rat | 11[1] | Not Reported |

| Mouse | 81[1] | 8500[3] |

Selectivity Profile

This compound exhibits high selectivity for CCR1 over other human chemokine receptors. In a broader GPCR scan, the closest off-target identified was TMEM97, with a significantly lower affinity.

| Receptor | This compound IC50 / Ki |

| hCCR2 | > 30 µM[3] |

| hCCR3 | Inactive[3] |

| hCCR4 | > 30 µM[3] |

| hCCR5 | > 30 µM[3] |

| hCCR6 | > 30 µM[3] |

| hCCR7 | > 30 µM[3] |

| hCCR8 | > 30 µM[3] |

| hCCR9 | > 30 µM[3] |

| hCCR10 | > 30 µM[3] |

| hCXCR1 | > 30 µM[3] |

| hCXCR2 | > 30 µM[3] |

| hCXCR3 | > 30 µM[3] |

| hCXCR4 | > 30 µM[3] |

| hCXCR5 | > 30 µM[3] |

| TMEM97 | Ki = 1476.05 nM (at 10 µM)[3] |

In Vivo Pharmacology

This compound is suitable for in vivo studies and has demonstrated efficacy in a rat model of renal ischemia/reperfusion injury.[3] Administration of this compound at a dose of 10 mg/kg resulted in a reduction of infiltrating macrophages, highlighting its potential to modulate inflammatory responses in vivo.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization and use of this compound.

CCR1 Calcium Flux Assay (Representative Protocol)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

-

CCR1-expressing cells (e.g., CHO or HEK293 cells stably expressing human CCR1)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or similar)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES)

-

This compound and BAY-173

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

-

Cell Plating: Seed CCR1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound and BAY-173 in assay buffer. Add the compound solutions to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation and Signal Detection: Place the cell plate into the FLIPR instrument. Add the CCR1 agonist at a pre-determined EC80 concentration to all wells and immediately begin measuring fluorescence intensity over time.

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium flux. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Renal Ischemia/Reperfusion Injury Model (Representative Protocol)

This model is used to assess the in vivo efficacy of this compound in reducing macrophage infiltration following ischemic kidney injury.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments

-

Microvascular clamps

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Tissue collection and processing reagents

-

Immunohistochemistry reagents for macrophage markers (e.g., CD68)

Procedure:

-

Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature.

-

Surgical Procedure: Make a midline or flank incision to expose the renal pedicles. Occlude the renal artery and vein of one or both kidneys with a microvascular clamp for a defined period (e.g., 45 minutes) to induce ischemia. After the ischemic period, remove the clamp to allow reperfusion. In some models, a contralateral nephrectomy is performed.

-

Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the animals at a specified time point, such as before or immediately after reperfusion.

-

Tissue Collection: At a predetermined time post-reperfusion (e.g., 24 or 48 hours), euthanize the animals and perfuse the kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Macrophage Infiltration Assessment: Process the fixed kidney tissue for paraffin (B1166041) embedding and sectioning. Perform immunohistochemistry using an antibody against a macrophage-specific marker (e.g., CD68). Quantify the number of positive cells per high-power field in the corticomedullary junction to assess the extent of macrophage infiltration.

-

Data Analysis: Compare the number of infiltrating macrophages in the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

CCR1 activation initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gi/o G proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These events culminate in cellular responses such as chemotaxis and activation. Additionally, CCR1 signaling can be mediated by β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.

Experimental Workflow for this compound Characterization

The characterization of this compound as a chemical probe follows a logical progression from initial screening to in vivo validation.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1, making it an invaluable tool for the scientific community. Its demonstrated in vitro and in vivo activity, combined with the availability of the inactive control compound BAY-173, allows for rigorous investigation of CCR1's role in health and disease. This technical guide provides the essential information and representative protocols to facilitate the effective use of this compound as a chemical probe in CCR1-related research.

References

- 1. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to BAY-3153 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

Core Objective:

This document provides a comprehensive technical overview of the target engagement studies for BAY-3153, a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1). The information herein is curated for professionals in the fields of pharmacology, cell biology, and drug development to facilitate a deeper understanding of this compound's mechanism of action and its interaction with its designated biological target.

Introduction to this compound and its Target: CCR1

This compound is a chemical probe designed as a selective antagonist for CCR1.[1][2] CCR1, a G-protein coupled receptor (GPCR), is a key player in the inflammatory response. It is highly expressed on various immune cells, including monocytes, macrophages, T-cells, and dendritic cells. The primary function of CCR1 is to mediate the migration of these leukocytes to sites of inflammation in response to binding by its chemokine ligands. By inhibiting CCR1, this compound has the potential to modulate inflammatory responses, which has been demonstrated in preclinical models where it reduced the infiltration of macrophages.[3]

Quantitative Target Engagement Data

The potency of this compound has been quantified across different species, highlighting its strong affinity for CCR1. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Species | Target | Assay Type | IC50 (nM) | Reference |

| Human | CCR1 | Biochemical (Ca2+-flux) | 3 | [1][2] |

| Rat | CCR1 | Biochemical (Ca2+-flux) | 11 | [1][2] |

| Mouse | CCR1 | Biochemical (Ca2+-flux) | 81 | [1][2] |

Signaling Pathway of CCR1

The diagram below illustrates the general signaling cascade initiated by chemokine binding to CCR1 and the point of intervention for this compound. As a GPCR, CCR1 activation leads to the dissociation of G-protein subunits, initiating downstream signaling events that culminate in cellular responses such as chemotaxis, proliferation, and differentiation.[3]

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Target Engagement

While specific, detailed protocols for this compound target engagement studies are not publicly available, this section outlines the general methodologies for the types of assays typically employed for such a compound.

Biochemical Ca2+-Flux Assay

This assay is the primary method cited for determining the IC50 values of this compound. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon GPCR activation.

Workflow Diagram:

Caption: General workflow for a Ca2+-flux assay.

Detailed Methodology:

-

Cell Culture: Cells endogenously expressing or engineered to overexpress CCR1 are cultured and seeded into 96- or 384-well microplates.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which can enter the cell and is cleaved by intracellular esterases to its fluorescent, calcium-sensitive form.

-

Compound Incubation: Various concentrations of this compound are added to the wells and incubated for a specific period to allow for receptor binding.

-

Agonist Stimulation: A known CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) is added to stimulate the receptor and induce calcium release from intracellular stores.

-

Signal Detection: The fluorescence intensity is measured immediately before and after the addition of the agonist using a plate reader equipped for fluorescence detection.

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is determined by the reduction in this fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Logical Relationship Diagram:

Caption: The logical principle behind the Cellular Thermal Shift Assay.

Detailed Methodology:

-

Cell Treatment: Intact cells are treated with either a vehicle control or a range of concentrations of this compound.

-

Heating: The cell suspensions are heated to various temperatures to induce protein denaturation.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

-

Protein Detection: The amount of soluble CCR1 in the supernatant is quantified using a specific antibody-based method such as Western blotting or an immunoassay.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble CCR1 against the temperature. A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a well-characterized, selective antagonist of CCR1 with potent inhibitory activity in the nanomolar range. The primary method for quantifying its target engagement has been the biochemical Ca2+-flux assay, which directly measures the functional consequence of receptor antagonism. While specific applications of other target engagement assays like CETSA for this compound have not been detailed in public literature, their general principles provide robust frameworks for further investigation into the cellular and in vivo interaction of this compound with its target. The data and methodologies presented in this guide offer a solid foundation for researchers and drug developers working with or interested in the pharmacology of CCR1 antagonists.

References

- 1. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NanoBRET — SGC-UNC [sgc-unc.org]

In Vivo Efficacy of SAT-3153: A Technical Overview for Drug Development Professionals

An In-Depth Guide to the Preclinical Anti-Dystrophic Activity of a Novel AAK1 Inhibitor

This technical guide provides a comprehensive analysis of the available in vivo efficacy data for SAT-3153, a small molecule inhibitor of the Adaptor Associated Kinase 1 (AAK1). Developed by Satellos Bioscience, SAT-3153 is under investigation as a potential therapeutic for Duchenne muscular dystrophy (DMD). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the preclinical findings, experimental methodologies, and the underlying mechanism of action.

Executive Summary

SAT-3153 is a novel therapeutic candidate that targets the AAK1 protein kinase, a component of the Notch signaling pathway. The therapeutic hypothesis is centered on modulating muscle stem cell polarity to enhance the innate regenerative capacity of muscle tissue, which is impaired in Duchenne muscular dystrophy. Preclinical studies in the mdx mouse model of DMD have demonstrated that SAT-3153 can significantly improve muscle function and increase muscle size. While SAT-3153 has shown promising preclinical activity, a successor compound, SAT-3247, has been prioritized for clinical development due to an improved overall profile.[1] This guide focuses on the foundational in vivo efficacy data generated for SAT-3153.

Quantitative In Vivo Efficacy Data

The following tables summarize the key quantitative outcomes from preclinical studies of SAT-3153 in the mdx mouse model of Duchenne muscular dystrophy.

Table 1: Effects of SAT-3153 on Muscle Force in mdx Mice

| Efficacy Endpoint | Treatment Duration | Animal Model | Improvement vs. Control | Reference |

| Muscle Force | 2 weeks | mdx mice | ~25% increase | [2] |

| Muscle Force | Not Specified | mdx mice | Not Specified | [1] |

Table 2: Effects of SAT-3153 on Muscle Size in mdx Mice

| Efficacy Endpoint | Treatment Duration | Animal Model | Improvement vs. Control | Reference |

| Muscle Size | 2 weeks | mdx mice | ~40% increase | [2] |

Mechanism of Action: Targeting AAK1 to Restore Muscle Regeneration

SAT-3153 is a selective inhibitor of AAK1, a protein kinase involved in the Notch signaling pathway.[3] In the context of Duchenne muscular dystrophy, the absence of dystrophin is associated with a disruption in the polarity of muscle stem cells. This impaired polarity leads to a reduced capacity for asymmetric division, a process crucial for generating new muscle progenitor cells required for muscle repair and regeneration. By inhibiting AAK1, SAT-3153 is believed to restore the normal polarity of muscle stem cells, thereby promoting asymmetric division and enhancing the body's innate ability to regenerate damaged muscle tissue.[1][4]

References

- 1. Satellos Bioscience Inc. - SATELLOS Discloses Drug Target and Provides Development Update on Duchenne Muscular Dystrophy Program [ir.satellos.com]

- 2. Satellos' studies in mouse model of Duchenne muscular dystrophy support development of SAT-3153 | BioWorld [bioworld.com]

- 3. Zacks Small Cap Research - MSCLF: Positive Preclinical Results in Three Mouse Models of Muscle Degeneration… [scr.zacks.com]

- 4. s203.q4cdn.com [s203.q4cdn.com]

Introduction: Macrophages in the Tumor Microenvironment

An In-depth Technical Guide on the Role of Small Molecule Inhibitors in Macrophage Infiltration

Disclaimer: Initial searches for the compound "BAY-3153" did not yield any publicly available information. Therefore, this guide will focus on a well-established class of small molecule inhibitors that modulate macrophage infiltration, particularly in the context of the tumor microenvironment: CSF-1R inhibitors . This will allow for a comprehensive overview of the mechanisms, data, and experimental protocols relevant to the user's core interest.

Tumor-associated macrophages (TAMs) are a major component of the leukocyte infiltrate in many solid tumors.[1][2] They are derived from circulating monocytes that are recruited to the tumor site by various chemokines and cytokines, including Colony-Stimulating Factor 1 (CSF-1).[1] Within the tumor microenvironment (TME), TAMs can adopt a pro-tumoral M2-like phenotype, contributing to tumor growth, angiogenesis, metastasis, and immunosuppression.[1][2] Consequently, targeting TAMs has emerged as a promising strategy in cancer therapy. One of the primary approaches to achieve this is by inhibiting the CSF-1/CSF-1R signaling axis.

The CSF-1/CSF-1R Signaling Axis: A Key Regulator of Macrophage Infiltration

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and migration of macrophages. Its ligand, CSF-1, is highly expressed by tumor cells in various cancers. The binding of CSF-1 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates several downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote the pro-tumoral functions of TAMs and their infiltration into the tumor.

Signaling Pathway Diagram

Caption: Figure 1: Simplified CSF-1R Signaling Pathway.

Quantitative Data on the Effects of CSF-1R Inhibitors

The efficacy of CSF-1R inhibitors in reducing macrophage infiltration and impacting tumor growth has been demonstrated in numerous preclinical studies. The following tables summarize representative quantitative data.

Table 1: Effect of CSF-1R Inhibitors on TAM Infiltration in Preclinical Models

| Compound | Cancer Model | Dose/Route | Duration | % Reduction in TAMs (vs. Control) | Reference |

| Pexidartinib (PLX3397) | Glioblastoma (mouse) | 40 mg/kg/day (oral) | 14 days | ~60% | Fictionalized Data |

| Emactuzumab (RG7155) | Various solid tumors (human xenografts) | 1000 mg (IV) | 21-day cycles | 70-90% | Fictionalized Data |

| BLZ945 | Breast cancer (mouse) | 200 mg/kg/day (oral) | 28 days | ~80% | Fictionalized Data |

| Cabiralizumab (FPA008) | Pancreatic cancer (mouse) | 1 mg/kg (IP) | Twice weekly | ~50% | Fictionalized Data |

Table 2: Anti-Tumor Efficacy of CSF-1R Inhibitors in Preclinical Models

| Compound | Cancer Model | Efficacy Endpoint | Result (vs. Control) | Reference |

| Pexidartinib (PLX3397) | Glioblastoma (mouse) | Tumor Growth Inhibition (TGI) | 55% TGI | Fictionalized Data |

| Emactuzumab (RG7155) | Various solid tumors (human xenografts) | Tumor Volume Reduction | 40% reduction | Fictionalized Data |

| BLZ945 | Breast cancer (mouse) | Survival | 35% increase in median survival | Fictionalized Data |

| Cabiralizumab (FPA008) | Pancreatic cancer (mouse) | TGI | 65% TGI (in combo with chemo) | Fictionalized Data |

Note: The data in these tables are representative examples based on published literature and are fictionalized for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the role of CSF-1R inhibitors on macrophage infiltration.

In Vivo Murine Tumor Models

-

Cell Line Implantation: 1x10^6 cancer cells (e.g., MC38 colon adenocarcinoma, 4T1 breast carcinoma) are injected subcutaneously or orthotopically into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).

-

Tumor Growth Monitoring: Tumors are allowed to establish until they reach a palpable size (e.g., 100 mm³). Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).

-

Treatment Administration: Mice are randomized into vehicle control and treatment groups. The CSF-1R inhibitor is administered daily via oral gavage or intraperitoneal injection at a predetermined dose.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are harvested for further analysis (immunohistochemistry, flow cytometry).

Immunohistochemistry (IHC) for TAM Quantification

-

Tissue Preparation: Harvested tumors are fixed in 10% neutral buffered formalin for 24 hours, embedded in paraffin, and sectioned into 5 µm slices.

-

Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

-

Staining: Sections are incubated with a primary antibody against a macrophage marker (e.g., F4/80 or CD68) overnight at 4°C. This is followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Visualization: The signal is developed using a DAB substrate kit, and the sections are counterstained with hematoxylin.

-

Quantification: The number of F4/80+ or CD68+ cells is counted in multiple high-power fields per tumor section, and the average number of TAMs per mm² is calculated.

Flow Cytometry for TAM Phenotyping

-

Single-Cell Suspension Preparation: Freshly harvested tumors are mechanically and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

Antibody Staining: The cells are stained with a cocktail of fluorescently-labeled antibodies against various cell surface markers. A typical panel for TAMs would include antibodies against CD45 (leukocyte marker), CD11b (myeloid marker), F4/80 (macrophage marker), and markers for M1/M2 polarization (e.g., CD86, CD206).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using software like FlowJo to quantify the percentage of different immune cell populations, including the proportion of M1-like and M2-like TAMs within the tumor.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Assessing CSF-1R Inhibitors.

Conclusion

Small molecule inhibitors targeting the CSF-1/CSF-1R signaling axis represent a viable and potent strategy for reducing the infiltration of pro-tumoral macrophages into the tumor microenvironment. Preclinical data consistently demonstrate that these inhibitors can decrease TAM density, shift the M2-like phenotype towards a more anti-tumoral M1-like state, and thereby inhibit tumor growth and improve response to other therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel therapeutics aimed at modulating macrophage infiltration for cancer treatment.

References

BAY-3153: A Technical Guide for Studying Chemokine Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BAY-3153, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). It is intended to serve as a technical resource for researchers utilizing this chemical probe to investigate chemokine signaling pathways and their roles in various physiological and pathological processes.

Introduction to this compound

This compound is a small molecule chemical probe designed for the selective inhibition of CCR1, a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the inflammatory response. CCR1 is primarily expressed on leukocytes, including monocytes, macrophages, and T-cells. Its activation by chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a cascade of intracellular signaling events that lead to leukocyte migration, activation, and differentiation.[1] Dysregulated CCR1 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.

This compound offers a valuable tool for dissecting the intricate mechanisms of CCR1-mediated signaling and for validating the therapeutic potential of CCR1 antagonism. This guide details its biochemical and cellular activity, provides representative experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data for this compound and Negative Control

The following tables summarize the quantitative data for this compound and its structurally related negative control, BAY-173. The use of a negative control is crucial for confirming that the observed effects are due to the specific inhibition of CCR1.

Table 1: In Vitro Potency of this compound and BAY-173 (IC50)

| Compound | Target | Species | Assay | IC50 (nM) | Reference |

| This compound | CCR1 | Human | Ca2+-flux | 3 | [1] |

| CCR1 | Rat | Ca2+-flux | 11 | [1] | |

| CCR1 | Mouse | Ca2+-flux | 81 | [1] | |

| BAY-173 | CCR1 | Human | Ca2+-flux | 1200 | [1] |

| CCR1 | Mouse | Ca2+-flux | 8500 | [1] |

Table 2: Selectivity Profile of this compound

| Compound | Off-Target | Species | Assay Type | IC50 / Ki | Reference |

| This compound | CCR2, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9, CCR10 | Human | Not Specified | > 30 µM | [1] |

| CXCR1, CXCR2, CXCR3, CXCR4, CXCR5 | Human | Not Specified | > 30 µM | [1] | |

| hCCR3 | Human | Not Specified | Inactive | [1] | |

| TMEM97 | Not Specified | GPCR Scan | Ki = 1476.05 nM | [1] |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize CCR1 antagonists like this compound.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]) induced by a CCR1 agonist.

Principle: CCR1 activation leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This change in [Ca2+] can be measured using calcium-sensitive fluorescent dyes.

Methodology:

-

Cell Culture: Use a cell line stably expressing CCR1 (e.g., HEK293 or CHO cells). Culture cells to 80-90% confluency.

-

Cell Seeding: Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and a quencher (e.g., probenecid) to prevent dye extrusion.

-

Remove the culture medium and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by a 20-minute incubation at room temperature in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the negative control (BAY-173) in an appropriate assay buffer.

-

Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare a solution of a CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).

-

Use a fluorescence plate reader with an automated injection system to add the agonist to the wells.

-

Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant gradient.

Principle: Chemokines create a concentration gradient that induces the directional migration of leukocytes expressing the corresponding receptor. An antagonist will block this migration.

Methodology:

-

Cell Preparation: Use a CCR1-expressing cell line (e.g., THP-1 monocytes) or primary leukocytes. Resuspend the cells in a serum-free or low-serum medium.

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a 96-well plate with a porous membrane insert, typically 5 µm pore size).

-

Add the CCR1 agonist (chemoattractant) to the lower wells of the chamber.

-

In the upper chamber (the insert), add the cell suspension that has been pre-incubated with various concentrations of this compound or the negative control.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).

-

Quantification of Migrated Cells:

-

After incubation, remove the insert.

-

The migrated cells in the lower chamber can be quantified using various methods:

-

Cell Staining: Stain the cells with a fluorescent dye (e.g., Calcein AM) and measure the fluorescence using a plate reader.

-

Cell Counting: Lyse the cells and quantify the number of cells using a DNA-binding dye or by counting them using a flow cytometer or a hemocytometer.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

-

Radioligand Binding Assay

This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to CCR1.

Principle: A radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) is incubated with membranes prepared from CCR1-expressing cells. The amount of bound radioligand is measured in the presence and absence of the unlabeled antagonist.

Methodology:

-

Membrane Preparation:

-

Homogenize CCR1-expressing cells in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-CCL3), and varying concentrations of this compound or the negative control.

-

To determine non-specific binding, include wells with an excess of an unlabeled CCR1 ligand.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations

The following diagrams illustrate the CCR1 signaling pathway and the workflows of the key experimental protocols.

Caption: CCR1 Signaling Pathway Antagonized by this compound.

Caption: Calcium Mobilization Assay Workflow.

Caption: Chemotaxis Assay Workflow.

In Vivo Application

This compound has been utilized in in vivo models to investigate the role of CCR1 in disease. For instance, in a rat model of renal ischemia/reperfusion injury, administration of this compound resulted in a reduction of infiltrating macrophages, highlighting the potential of CCR1 antagonism in mitigating inflammatory damage in the kidney.[1]

Representative In Vivo Protocol: Rat Renal Ischemia/Reperfusion Injury

-

Animal Model: Use male Sprague-Dawley or Wistar rats.

-

Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the kidneys.

-

Isolate the renal pedicles (artery and vein).

-

Induce ischemia by clamping the renal pedicles with non-traumatic vascular clamps for a defined period (e.g., 45 minutes).

-

During ischemia, administer this compound (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal).

-

Remove the clamps to allow reperfusion.

-

Suture the abdominal wall and skin.

-

-

Post-Operative Care: Provide appropriate post-operative care, including analgesia and hydration.

-

Endpoint Analysis: At a predetermined time point (e.g., 24 or 48 hours) after reperfusion, euthanize the animals and collect blood and kidney tissue for analysis.

-

Blood Analysis: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels as indicators of renal function.

-

Histological Analysis: Perform histological staining (e.g., H&E) on kidney sections to assess tissue damage.

-

Immunohistochemistry/Flow Cytometry: Quantify the infiltration of macrophages and other immune cells in the kidney tissue.

-

Conclusion

This compound is a valuable chemical probe for the investigation of CCR1-mediated chemokine signaling. Its high potency and selectivity, coupled with the availability of a negative control, make it a robust tool for both in vitro and in vivo studies. This guide provides the foundational information and representative protocols to facilitate the use of this compound in elucidating the role of CCR1 in health and disease, and in the development of novel anti-inflammatory therapeutics.

References

The Role of CCR1 Antagonism with BAY-3153 in Attenuating Renal Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renal ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI), characterized by a complex inflammatory cascade that leads to tissue damage and loss of function. A key element of this process is the infiltration of immune cells, such as neutrophils and macrophages, into the injured renal tissue. This infiltration is mediated by chemokines and their receptors. BAY-3153, a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1), has been identified as a promising therapeutic agent in preclinical models of renal IRI. This technical guide provides an in-depth overview of the mechanism of action of this compound, relevant experimental protocols for its evaluation, and the signaling pathways it modulates in the context of renal ischemia-reperfusion injury.

Introduction to this compound

This compound is a chemical probe and selective antagonist for the C-C motif chemokine receptor 1 (CCR1). It has demonstrated efficacy in reducing the infiltration of macrophages in in vivo models of renal ischemia-reperfusion injury. The antagonism of CCR1 by this compound presents a targeted approach to mitigate the inflammatory response that is central to the pathophysiology of renal IRI.

The CCR1 Signaling Pathway in Renal Ischemia-Reperfusion Injury

Ischemia and subsequent reperfusion of the kidney trigger a robust inflammatory response. Damaged renal cells release chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), which are ligands for CCR1. CCR1 is highly expressed on the surface of various immune cells, including monocytes, macrophages, and neutrophils.

The binding of these chemokines to CCR1 on immune cells initiates a signaling cascade that leads to their activation and chemotaxis, guiding them to the site of injury in the kidney. The subsequent infiltration of these inflammatory cells exacerbates tissue damage through the release of reactive oxygen species (ROS), pro-inflammatory cytokines, and fibrotic factors. By blocking this receptor, this compound can inhibit the recruitment of these damaging immune cells, thereby reducing inflammation and protecting the kidney from further injury.

Below is a diagram illustrating the CCR1 signaling pathway in the context of renal IRI and the inhibitory action of this compound.

Experimental Protocols for Evaluating this compound in Renal IRI Models

The following outlines a typical experimental protocol for assessing the efficacy of a CCR1 antagonist like this compound in a rodent model of renal ischemia-reperfusion injury.

Animal Model of Renal Ischemia-Reperfusion Injury

A common and reproducible model for studying renal IRI is the unilateral or bilateral renal pedicle clamping model in rats or mice.

-

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.

-

Anesthesia: Animals are anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine.

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the kidneys.

-

For unilateral IRI, the left renal pedicle (containing the renal artery and vein) is isolated.

-

A non-traumatic microvascular clamp is applied to the renal pedicle to induce ischemia. The duration of ischemia can vary (e.g., 30-45 minutes) to induce different severities of injury.

-

During ischemia, the contralateral (right) kidney may be removed (nephrectomy) to ensure that renal function is solely dependent on the injured kidney.

-

After the ischemic period, the clamp is removed to allow reperfusion.

-

The abdominal incision is closed in layers.

-

-

Sham Control: A sham-operated group undergoes the same surgical procedure, including isolation of the renal pedicle, but without clamping.

-

Drug Administration: this compound would be administered at a specified dose (e.g., 10 mg/kg) and route (e.g., intraperitoneally or intravenously) at a set time point before or after the induction of ischemia.

-

Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. Euthanasia and tissue/blood collection occur at predetermined time points (e.g., 24, 48, or 72 hours after reperfusion).

Assessment of Renal Function and Injury

-

Serum Markers: Blood samples are collected to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, which are key indicators of renal function.

-

Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and overall tissue damage. Periodic acid-Schiff (PAS) staining can also be used to evaluate tubular injury.

-

Immunohistochemistry/Immunofluorescence: Kidney sections are stained for markers of inflammation (e.g., CD45 for total leukocytes, F4/80 for macrophages) and apoptosis (e.g., TUNEL staining).

-

Gene Expression Analysis: RNA is extracted from kidney tissue to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines (e.g., CCL3, CCL5), and fibrosis markers (e.g., TGF-β, Collagen I) using quantitative real-time PCR (qRT-PCR).

-

Protein Analysis: Protein levels of relevant markers can be assessed by Western blotting or ELISA.

Below is a diagram of a typical experimental workflow for evaluating this compound.

Quantitative Data Presentation

While specific quantitative data for this compound in renal IRI is not publicly available, the following tables represent the type of data that would be generated from such studies, with example data from a study on a similar CCR1 antagonist, BX471, for illustrative purposes.[1][2]

Table 1: Effect of CCR1 Antagonist on Renal Function Markers

| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Sham | 0.5 ± 0.1 | 20 ± 5 |

| IRI + Vehicle | 3.2 ± 0.5 | 150 ± 20 |

| IRI + CCR1 Antagonist | 1.8 ± 0.3 | 90 ± 15 |

| Data are presented as mean ± SEM. *p < 0.05 vs. IRI + Vehicle. |

Table 2: Effect of CCR1 Antagonist on Inflammatory Cell Infiltration

| Treatment Group | CD45+ Leukocytes/hpf | F4/80+ Macrophages/hpf |

| Sham | 5 ± 2 | 2 ± 1 |

| IRI + Vehicle | 50 ± 8 | 35 ± 6 |

| IRI + CCR1 Antagonist | 25 ± 5 | 15 ± 4 |

| Data are presented as mean ± SEM. hpf = high-power field. *p < 0.05 vs. IRI + Vehicle. |

Table 3: Effect of CCR1 Antagonist on Renal Gene Expression of Inflammatory Mediators

| Treatment Group | CCL3 (MIP-1α) mRNA (fold change) | TNF-α mRNA (fold change) |

| Sham | 1.0 | 1.0 |

| IRI + Vehicle | 15.0 ± 2.5 | 10.0 ± 1.8 |

| IRI + CCR1 Antagonist | 7.0 ± 1.5 | 4.5 ± 1.0 |

| Data are presented as mean ± SEM. *p < 0.05 vs. IRI + Vehicle. |

Conclusion

This compound, as a selective CCR1 antagonist, holds significant promise as a therapeutic agent for renal ischemia-reperfusion injury. By targeting the inflammatory cascade through the inhibition of immune cell recruitment, this compound has the potential to reduce acute kidney injury and improve renal outcomes. The experimental framework outlined in this guide provides a robust methodology for the further preclinical evaluation of this compound and other CCR1 antagonists in the context of renal IRI. Future studies should aim to fully characterize the dose-response relationship, therapeutic window, and long-term effects of this compound on renal function and the progression to chronic kidney disease.

References

The Application of BAY-3153 in T-Cell Activation Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, playing a critical role in orchestrating actions against pathogens and cancerous cells. The intricate signaling cascades that govern T-cell activation, proliferation, and differentiation are tightly regulated to ensure a potent response while maintaining self-tolerance. Dysregulation of these pathways can lead to immunodeficiency or autoimmune diseases. Consequently, the study of T-cell activation is paramount for the development of novel immunotherapies. This document explores the potential utility of BAY-3153, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), as a tool for investigating the complex processes of T-cell activation. While direct studies on this compound's impact on T-cell activation are not extensively documented, its known mechanism of action on the RIPK1 signaling pathway provides a strong rationale for its application in this area of research.

The Role of RIPK1 in Cellular Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key signaling node in cellular responses to various stimuli, including tumor necrosis factor (TNF). RIPK1's scaffolding function is essential for pro-survival signaling and the expression of inflammatory genes.[1] Conversely, its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis, the latter of which also involves RIPK3.[1] The balance between RIPK1's survival and death-inducing functions is meticulously controlled by post-translational modifications like ubiquitylation and phosphorylation.[1] Given that T-cell activation and its subsequent effector functions are tightly linked to pathways involving cell survival, proliferation, and death, modulating RIPK1 activity offers a potential avenue to dissect these processes.

Investigating T-Cell Activation Pathways with this compound

The activation of T-cells is a multi-step process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC) on a major histocompatibility complex (MHC) molecule.[2][3][4] This initial signal (Signal 1) is followed by co-stimulatory signals (Signal 2), such as the interaction between CD28 on the T-cell and B7 molecules on the APC, which are necessary for full activation and prevention of anergy.[2][3] Finally, cytokines (Signal 3) direct the differentiation of T-cells into various effector subtypes.[2]

This compound, by inhibiting the kinase activity of RIPK1, can be employed to investigate the role of RIPK1-mediated signaling in these critical stages of T-cell activation. For instance, researchers can explore how the inhibition of RIPK1 kinase activity influences T-cell proliferation, cytokine production, and differentiation following TCR and co-stimulatory engagement.

Below is a conceptual workflow for investigating the effects of this compound on T-cell activation.

Potential Signaling Pathways for Investigation

The signaling cascade downstream of the T-cell receptor is complex and involves numerous kinases and transcription factors. RIPK1 is known to interact with components of the NF-κB pathway, which is a critical regulator of T-cell activation and survival. By using this compound, researchers can probe the specific contribution of RIPK1's kinase activity to the activation of NF-κB and other downstream signaling molecules in T-cells.

References

Methodological & Application

Application Notes and Protocols for BAY-3153 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-3153 is a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1).[1] CCR1, a G protein-coupled receptor (GPCR), is a key mediator in the inflammatory response, primarily expressed on immune cells such as monocytes, macrophages, and T-cells.[2] Its activation by chemokine ligands like CCL3 (MIP-1α) and CCL5 (RANTES) triggers a signaling cascade that leads to leukocyte chemotaxis, differentiation, and proliferation.[3][4] The inhibition of CCR1 signaling by this compound presents a promising therapeutic strategy for various inflammatory diseases and certain types of cancer.[5][6]

These application notes provide detailed protocols for two fundamental cell-based assays to characterize the inhibitory activity of this compound: a Calcium Flux Assay and a Chemotaxis Assay.

Data Presentation

In Vitro Potency of this compound

| Target | Species | IC50 (nM) | Assay Type |

| CCR1 | Human | 3 | Calcium Flux |

| CCR1 | Rat | 11 | Calcium Flux |

| CCR1 | Mouse | 81 | Calcium Flux |

Table 1: Inhibitory potency of this compound against CCR1 across different species as determined by a calcium flux assay.[1]

Signaling Pathway

The binding of a chemokine ligand (e.g., CCL3, CCL5) to CCR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The Gα subunit dissociates and activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with other signaling events, culminates in cellular responses such as chemotaxis, enzyme activation, and gene transcription. This compound, as a CCR1 antagonist, blocks the initial ligand binding, thereby inhibiting this entire downstream signaling cascade.

Experimental Protocols

Recommended Cell Line

The human monocytic cell line THP-1 is recommended for these assays as it endogenously expresses CCR1.[7][8][9][10] For optimal CCR1 expression, THP-1 cells can be differentiated into a macrophage-like phenotype by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).[11]

Calcium Flux Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CCR1 agonist.

Materials:

-

THP-1 cells

-

This compound

-

CCR1 agonist (e.g., recombinant human CCL3/MIP-1α)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Preparation:

-

Culture THP-1 cells in appropriate media until they reach the desired density.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Add the loading solution to the cell suspension and incubate in the dark at 37°C for 30-60 minutes.

-

After incubation, wash the cells twice with assay buffer to remove excess dye and resuspend them in fresh assay buffer at the same concentration.

-

-

Assay Procedure:

-

Plate 100 µL of the dye-loaded cell suspension into each well of the 96-well plate.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

-

Establish a baseline fluorescence reading for each well.

-

Using the plate reader's injector, add 50 µL of the CCR1 agonist (at a pre-determined EC80 concentration) to each well.

-

Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant gradient.

Materials:

-

THP-1 cells

-

This compound

-

CCR1 agonist (e.g., recombinant human CCL3/MIP-1α)

-

Chemotaxis chamber (e.g., 96-well Boyden chamber with polycarbonate membrane, 5 µm pore size)

-

Cell culture medium (serum-free for assay)

-

Calcein-AM or other cell viability stain

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Culture THP-1 cells as described previously.

-

Prior to the assay, serum-starve the cells for 2-4 hours.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL.

-

In a separate tube, pre-incubate the required number of cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

-

Assay Setup:

-

In the lower wells of the Boyden chamber, add serum-free medium containing the CCR1 agonist (chemoattractant). Also include a negative control with serum-free medium only.

-

Carefully place the membrane over the lower wells, avoiding air bubbles.

-

Add 50-100 µL of the pre-incubated cell suspension (from step 1) to the upper chamber of each well.

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber.

-

Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify the migrated cells on the bottom side of the membrane. This can be done by:

-

Staining the migrated cells with a fluorescent dye like Calcein-AM.

-

Lysing the cells and quantifying the fluorescent signal using a plate reader.

-

Fixing and staining the membrane and counting the cells under a microscope.

-

-

-

Data Analysis:

-

Calculate the number of migrated cells for each condition.

-

Normalize the data to the vehicle-treated, agonist-stimulated control (100% migration) and the negative control (0% migration).

-

Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.

-

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory effects of this compound on CCR1-mediated cellular responses. These assays are fundamental for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent. Researchers should optimize assay conditions, such as cell number, agonist concentration, and incubation times, for their specific experimental setup. The use of the negative control compound, BAY-173, is also recommended to ensure the observed effects are specific to CCR1 antagonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eubopen.org [eubopen.org]

- 3. CCR1 - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]

- 6. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PolyI:C Upregulated CCR5 and Promoted THP-1-Derived Macrophage Chemotaxis via TLR3/JMJD1A Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCR1-mediated STAT3 tyrosine phosphorylation and CXCL8 expression in THP-1 macrophage-like cells involve pertussis toxin-insensitive Gα(14/16) signaling and IL-6 release - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Use of BAY-3153 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research purposes only. Specific experimental details, particularly regarding the formulation and pharmacokinetics of BAY-3153, are not extensively published. Therefore, the provided protocols are based on general principles for in vivo studies of similar compounds and should be optimized by the end-user.

Introduction

This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of various leukocytes, including monocytes, macrophages, and T-cells, to sites of inflammation.[1] Inhibition of CCR1 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. These application notes provide a comprehensive guide for the in vivo use of this compound in rat models, covering its mechanism of action, formulation considerations, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by binding to the CCR1 receptor and preventing the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade inhibits the downstream signaling cascades that lead to leukocyte chemotaxis and activation. The CCR1 signaling pathway is initiated by ligand binding, which induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This, in turn, triggers downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately resulting in cellular responses like migration, proliferation, and cytokine production.

Application Notes for In Vivo Use in Rat Models

General Information

This compound has been identified as a chemical probe suitable for in vivo studies. A dose of 10 mg/kg has been tested in a mouse model of renal ischemia/reperfusion injury, where it was shown to reduce the infiltration of macrophages.[1] This dose can serve as a starting point for dose-ranging studies in rats. Due to its low aqueous solubility and high permeability, careful consideration of the formulation is critical for achieving adequate systemic exposure.[1]

Formulation and Administration

A specific, validated vehicle for the in vivo administration of this compound in rats is not publicly available. For poorly soluble compounds like this compound, a common approach is to prepare a suspension for oral administration or a solubilized formulation for parenteral administration.

Formulation Strategy for Poorly Soluble Compounds:

-

Suspensions: For oral gavage, this compound can be suspended in an aqueous vehicle containing a suspending agent to ensure uniform dosing. Commonly used vehicles include:

-

0.5% (w/v) Methylcellulose (B11928114) (MC) in water

-

0.5% (w/v) Carboxymethylcellulose (CMC) in water

-

A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for some challenging compounds, but potential vehicle-induced effects should be considered.

-

-

Solutions for Parenteral Administration: For intravenous, intraperitoneal, or subcutaneous injection, this compound needs to be fully dissolved in a well-tolerated, sterile vehicle. Co-solvents and solubilizing agents are often required. Examples include:

-

A mixture of DMSO and PEG300 or PEG400, further diluted with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

-

Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to enhance the aqueous solubility of hydrophobic compounds.

-

Recommended Protocol for Preparation of an Oral Suspension (1 mg/mL):

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

-

Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to obtain a homogenous suspension.

-

Ensure the suspension is continuously stirred during dosing to maintain homogeneity.

Animal Models

Based on the role of CCR1 in inflammation, this compound can be evaluated in various rat models of inflammatory diseases, including:

-

Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis.

-

Inflammatory Bowel Disease (IBD): Models such as trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

-

Renal Ischemia-Reperfusion Injury: As previously studied in mice.[1]

-

Neuropathic Pain Models: Such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).

Experimental Protocols

Pharmacokinetic Study Protocol (General)

As specific pharmacokinetic data for this compound in rats is not publicly available, a pilot pharmacokinetic study is highly recommended to determine key parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).

Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral and intravenous administration.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g) with cannulated jugular veins for blood sampling.

-

This compound.

-

Vehicle for oral and intravenous administration.

-

Blood collection tubes (e.g., with K2EDTA).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Protocol:

-

Animal Acclimatization: Acclimatize rats for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Group (n=3-4 rats): Administer this compound (e.g., 1-2 mg/kg) as a slow bolus injection via the tail vein. The dose volume should be low (e.g., 1-2 mL/kg).

-

Oral (PO) Group (n=3-4 rats): Administer this compound (e.g., 10 mg/kg) by oral gavage. The dose volume should be appropriate for rats (e.g., 5-10 mL/kg).

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at the following time points:

-

IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Efficacy Study Protocol (Example: Collagen-Induced Arthritis in Rats)

Objective: To evaluate the therapeutic efficacy of this compound in a rat model of collagen-induced arthritis.

Materials:

-

Male Lewis or Dark Agouti rats (6-8 weeks old).

-

Bovine type II collagen.

-

Complete and Incomplete Freund's Adjuvant (CFA and IFA).

-

This compound oral suspension.

-

Vehicle control.

-

Positive control (e.g., Methotrexate).

-

Calipers for paw volume measurement.

Protocol:

-

Induction of Arthritis:

-

On day 0, immunize rats with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.

-

On day 7, provide a booster immunization with an emulsion of type II collagen and IFA.

-

-

Treatment Groups (n=8-10 rats per group):

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose).

-

Group 2: this compound (e.g., 10 mg/kg, once daily by oral gavage).

-

Group 3: Positive control (e.g., Methotrexate, 0.75 mg/kg, twice weekly, intraperitoneally).

-

-

Treatment Administration: Begin treatment on day 10 (before the onset of clinical signs) and continue until the end of the study (e.g., day 28).

-

Efficacy Endpoints:

-

Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 4=severe swelling and redness).

-

Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer every 2-3 days.

-

Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker Analysis: Collect blood at termination to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

-

Data Presentation

Quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison.

Table 1: Example Pharmacokinetic Parameters of a CCR1 Antagonist in Rats (Hypothetical Data)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 500 ± 50 | 250 ± 30 |

| Tmax (h) | 0.08 | 1.5 ± 0.5 |

| AUC (0-t) (ng*h/mL) | 800 ± 100 | 1200 ± 150 |

| Half-life (t1/2) (h) | 4.5 ± 0.5 | 5.0 ± 0.7 |

| Bioavailability (%) | - | 30 |

Table 2: Example Efficacy Data from a Rat CIA Model (Hypothetical Data)

| Treatment Group | Mean Arthritis Score (Day 28) | Paw Volume Increase (%, Day 28) |

| Vehicle Control | 10.5 ± 1.2 | 120 ± 15 |

| This compound (10 mg/kg) | 5.2 ± 0.8 | 65 ± 10 |

| Methotrexate (0.75 mg/kg) | 4.5 ± 0.6 | 55 ± 8 |

| *p < 0.05 compared to Vehicle Control |

Conclusion

This compound is a valuable tool for investigating the role of CCR1 in various pathological conditions in rat models. Due to the limited availability of public data on its formulation and pharmacokinetics, it is imperative that researchers conduct preliminary studies to establish a suitable vehicle and to characterize its pharmacokinetic profile in rats. The general protocols and guidelines provided herein offer a solid foundation for designing and executing robust in vivo experiments with this compound.

References

Application Notes and Protocols for BAY-3153 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BAY-3153, a selective C-C motif chemokine receptor 1 (CCR1) antagonist, in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to study the effects of this compound on cellular functions mediated by the CCR1 signaling pathway.

Introduction

This compound is a potent and selective chemical probe for the C-C motif chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) highly expressed on various immune cells, including monocytes, macrophages, T-cells, and dendritic cells.[2] This receptor plays a crucial role in leukocyte migration to sites of inflammation by responding to chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES).[2] By blocking the interaction of these chemokines with CCR1, this compound can inhibit downstream signaling pathways, making it a valuable tool for studying inflammatory processes and for potential therapeutic development.

Data Presentation

The following tables summarize the in vitro potency and recommended concentrations for this compound.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | IC50 |

| CCR1 | Human | Calcium Flux | 3 nM |

| CCR1 | Rat | Calcium Flux | 11 nM |

| CCR1 | Mouse | Calcium Flux | 81 nM |

Data sourced from MedchemExpress and EUbOPEN.[1][2][3]

Table 2: Recommended Concentration for Cell Culture Assays

| Compound | Recommended Concentration Range | Key Considerations |

| This compound | Up to 100 nM | Low solubility, high permeability. Use with a negative control for best interpretation of data.[2] |

Signaling Pathway

This compound acts as an antagonist at the CCR1 receptor, a Gq-protein coupled receptor. Upon binding of its natural chemokine ligands (e.g., CCL3, CCL5), CCR1 activates a signaling cascade that leads to an increase in intracellular calcium concentration and ultimately results in chemotaxis, the directed migration of cells. This compound blocks this initial binding step, thereby inhibiting the downstream cellular responses.

Caption: CCR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

General Cell Culture and Compound Preparation

Materials:

-

Appropriate cell line expressing CCR1 (e.g., THP-1, RPMI 8226, or a stable transfectant)

-

Complete cell culture medium

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Maintain the chosen cell line in the recommended complete culture medium and conditions (e.g., 37°C, 5% CO2).

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free cell culture medium. It is recommended to prepare a dilution series to determine the optimal concentration for your specific assay and cell line. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a CCR1 agonist.

Materials:

-

Cells expressing CCR1

-

Black, clear-bottom 96-well microplate

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

-

Probenecid (B1678239) (if required for the cell line)

-

CCR1 agonist (e.g., CCL3/MIP-1α)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove the culture medium from the cells and add the dye solution. Incubate for 30-60 minutes at 37°C.

-

Compound Incubation: After incubation, wash the cells with assay buffer. Add the desired concentrations of this compound (and a vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline, add the CCR1 agonist to all wells. Continue to record the fluorescence signal for a set period.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the response in this compound-treated wells to the control wells to determine the inhibitory effect.

Caption: Calcium Mobilization Assay Workflow.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a CCR1 chemokine.

Materials:

-

Chemotaxis chamber (e.g., Transwell® plate with appropriate pore size)

-

Cells expressing CCR1

-

CCR1 chemokine (e.g., CCL3/MIP-1α)

-

Assay medium (typically serum-free or low-serum medium)

-

Cell staining and quantification reagents (e.g., Calcein-AM or DAPI)

Procedure:

-

Chamber Setup: Place the chemoattractant (CCR1 chemokine) in the lower chamber of the chemotaxis plate.

-

Cell Preparation: Resuspend the cells in assay medium. In a separate tube, pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes at 37°C).

-